1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of ketones It features a tert-butyl group attached to a pyrrole ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives .
Scientific Research Applications
1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone include other pyrrole derivatives and ketones with tert-butyl groups. Examples include:
- 1-(tert-butyl)-3-chloronaphthalene
- 1-(tert-butyl)-1H-indole-3-carbaldehyde
- 1-(tert-butyl)-1H-pyrrole-2-carbaldehyde .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural arrangement. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
51125-25-8 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1-tert-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-5-6-11(7-9)10(2,3)4/h5-7H,1-4H3 |
InChI Key |
HXSNUBYUKDVPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=C1)C(C)(C)C |
Origin of Product |
United States |
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